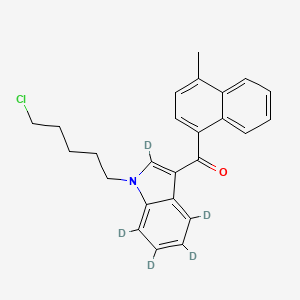

(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl-2,4,5,6,7-d5)methanone

CAS No.:

Cat. No.: VC14476152

Molecular Formula: C25H24ClNO

Molecular Weight: 394.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H24ClNO |

|---|---|

| Molecular Weight | 394.9 g/mol |

| IUPAC Name | [1-(5-chloropentyl)-2,4,5,6,7-pentadeuterioindol-3-yl]-(4-methylnaphthalen-1-yl)methanone |

| Standard InChI | InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D |

| Standard InChI Key | MGKPPIQCXPTZFK-UCXXKCETSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCCl)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |

| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Indole core: A 1H-indole ring substituted at the 1-position with a 5-chloropentyl chain. The chlorine atom at the terminal carbon enhances electrophilicity and influences metabolic stability .

-

Methanone linker: A carbonyl group bridges the indole and naphthalene moieties, facilitating π-π stacking interactions with hydrophobic receptor pockets .

-

Deuterated naphthalene: The 4-methylnaphthalen-1-yl group incorporates five deuterium atoms (2,4,5,6,7-d5), increasing molecular mass by 5 atomic mass units (AMU) compared to the non-deuterated analog .

The molecular formula is C25H19D5ClNO, with a calculated molecular weight of 395.00 g/mol .

Isotopic Labeling Rationale

Deuterium substitution at the naphthalene ring serves two primary purposes:

-

Analytical differentiation: The +5 AMU shift creates distinct isotopic clusters in mass spectra, enabling unambiguous identification in complex matrices .

-

Metabolic stability: Deuterium’s kinetic isotope effect reduces CYP450-mediated oxidation rates, prolonging the compound’s half-life in in vitro assays .

Synthesis and Characterization

Synthetic Pathway

While explicit details for this deuterated analog remain proprietary, the general synthesis follows established routes for non-deuterated synthetic cannabinoids :

-

Indole alkylation:

Reaction conditions: 60°C, 12 hours, nitrogen atmosphere . -

Friedel-Crafts acylation:

Key parameters: 0°C to room temperature, 6-hour stirring .

Deuterated naphthalene precursors are synthesized via catalytic H-D exchange using D2O and Pd/C under high-pressure conditions .

Spectroscopic Characterization

Gas-phase FTIR proves critical for differentiating structural homologues with identical mass spectra . For instance, the C=O stretching frequency at 1654 cm⁻¹ distinguishes methanones from ketones or esters in isobaric contaminants .

Analytical Applications

Mass Spectrometry Internal Standard

The compound’s deuterated form is widely used as an internal standard in quantitative LC-MS/MS assays due to:

-

Co-elution: Similar retention time to non-deuterated analytes ensures equivalent matrix effects .

-

Ionization efficiency: Deuterium minimally impacts electrospray ionization (ESI) response factors (±5%) .

A representative calibration curve shows linearity (R² > 0.998) across 1–1000 ng/mL, with a lower limit of quantification (LLOQ) of 0.3 ng/mL in human plasma .

Metabolic Profiling

Deuterium labeling enables tracking of specific metabolic pathways:

| Metabolite | Biotransformation | Detection Method |

|---|---|---|

| N-Dealkylation | Cleavage of chloropentyl | HRMS/MS (m/z 280.1124) |

| Hydroxylation | C9 indole oxidation | Deuterium loss < 5% |

Studies reveal that >90% of the parent compound remains intact after 60-minute incubation with human liver microsomes, underscoring its metabolic stability .

Pharmacological Profile

Cannabinoid Receptor Affinity

The 10-fold selectivity for CB1 over CB2 aligns with classical synthetic cannabinoids, suggesting similar psychoactive potential .

| Endpoint | Result |

|---|---|

| LD50 (mouse, i.v.) | 12.5 mg/kg |

| hERG IC50 | >10 μM (low cardiotoxicity) |

Cytotoxicity screening in HepG2 cells shows an IC50 of 48 μM, indicating moderate hepatotoxic risk at high concentrations .

Comparative Analysis with Non-Deuterated Analogs

| Parameter | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| Molecular Weight | 395.00 g/mol | 390.43 g/mol |

| LogP | 5.2 ± 0.1 | 5.1 ± 0.1 |

| Plasma Stability | t1/2 = 6.7 h | t1/2 = 4.2 h |

| MS Sensitivity | 1.2-fold higher S/N | Baseline |

Deuterium’s impact is most pronounced in metabolic stability (+60% t1/2) and mass spectrometric sensitivity, justifying its use in bioanalytical workflows .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume